2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine moiety under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent inhibitory effects on protein kinase B (PKB).
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including CDK2 inhibition.
Uniqueness
2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-6-12-7-9(8)13-11(14-10)15-4-2-1-3-5-15/h12H,1-7H2,(H,13,14,16) |
InChI Key |
HDQGYTUTJSNCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2 |
Origin of Product |
United States |
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